molecular formula C21H22ClN5O B14102266 (4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

(4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B14102266
M. Wt: 395.9 g/mol
InChI Key: KKRHLFDLFXGEJL-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and a triazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.

    Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.

    Formation of the Triazole Ring:

    Chlorophenyl Substitution: The triazole ring is then substituted with a chlorophenyl group through nucleophilic aromatic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for hydrogenation and employing advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially reducing it to a dihydrotriazole.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a ligand for various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the triazole ring can bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Benzylpiperidine: A simpler analog that lacks the triazole and chlorophenyl groups.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Compounds with similar piperidine structures but different substituents.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar triazole structures but different ring systems.

Uniqueness: The uniqueness of (4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone lies in its combined structural features, which allow for diverse interactions with biological targets. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(4-chloroanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C21H22ClN5O/c22-17-6-8-18(9-7-17)23-20-19(24-26-25-20)21(28)27-12-10-16(11-13-27)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,23,24,25,26)

InChI Key

KKRHLFDLFXGEJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

Origin of Product

United States

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